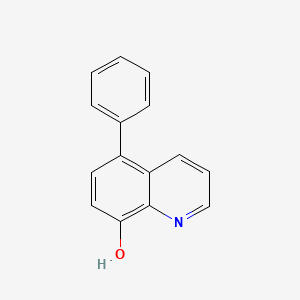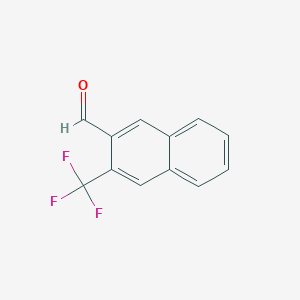
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is an aromatic compound with the molecular formula C12H7F3O It is characterized by the presence of a trifluoromethyl group (-CF3) attached to the naphthalene ring at the 2-position and an aldehyde group (-CHO) at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde typically involves the introduction of the trifluoromethyl group and the aldehyde group onto the naphthalene ring. One common method is the trifluoromethylation of naphthalene derivatives followed by formylation. The reaction conditions often involve the use of trifluoromethylating agents such as CF3SO2Na (sodium trifluoromethanesulfinate) under oxidative conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and can be carried out under mild to moderate conditions.
Major Products Formed
Oxidation: 2-(Trifluoromethyl)naphthalene-3-carboxylic acid.
Reduction: 2-(Trifluoromethyl)naphthalene-3-methanol.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)naphthalene-3-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to effectively interact with hydrophobic regions of proteins or cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)naphthalene-1-carboxaldehyde
- 2-(Trifluoromethyl)naphthalene-4-carboxaldehyde
- 2-(Trifluoromethyl)benzaldehyde
Uniqueness
2-(Trifluoromethyl)naphthalene-3-carboxaldehyde is unique due to the specific positioning of the trifluoromethyl and aldehyde groups on the naphthalene ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H7F3O |
|---|---|
Molekulargewicht |
224.18 g/mol |
IUPAC-Name |
3-(trifluoromethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11-6-9-4-2-1-3-8(9)5-10(11)7-16/h1-7H |
InChI-Schlüssel |
LDUMRYQOOCZJEI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


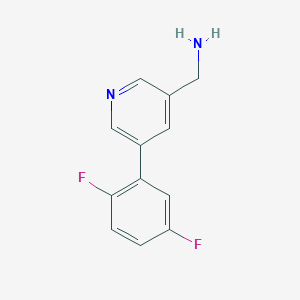
![2-Spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylacetonitrile](/img/structure/B15067674.png)
![2,4-Dimethyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B15067681.png)
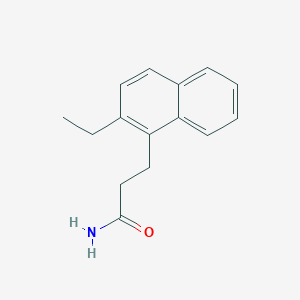
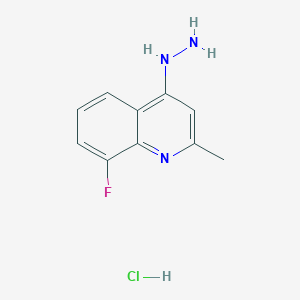
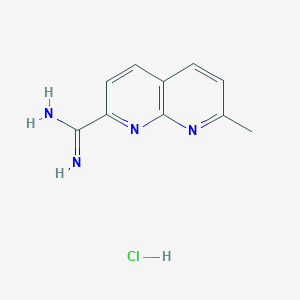
![7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one](/img/structure/B15067700.png)


![Methyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15067729.png)
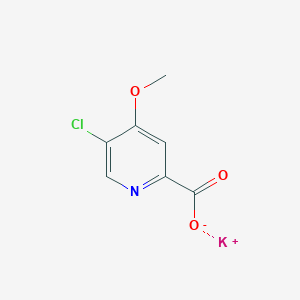
![Phenyl-N'-[(trimethylsilyl)oxy]ethanimidamide](/img/structure/B15067734.png)
